molecular formula C7H3ClF4O2S B13215417 2-Chloro-4-(trifluoromethyl)benzene-1-sulfonyl fluoride

2-Chloro-4-(trifluoromethyl)benzene-1-sulfonyl fluoride

Cat. No.: B13215417
M. Wt: 262.61 g/mol
InChI Key: SABFATYCTZFING-UHFFFAOYSA-N
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Description

2-Chloro-4-(trifluoromethyl)benzene-1-sulfonyl fluoride is an organic compound with the molecular formula C7H3ClF3O2S. It is a derivative of benzene, where the benzene ring is substituted with a chlorine atom, a trifluoromethyl group, and a sulfonyl fluoride group. This compound is known for its reactivity and is used in various chemical synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(trifluoromethyl)benzene-1-sulfonyl fluoride typically involves the reaction of 2-Chloro-4-(trifluoromethyl)benzenesulfonyl chloride with a fluorinating agent. One common method is the reaction of the sulfonyl chloride with potassium fluoride in the presence of a suitable solvent such as acetonitrile .

Industrial Production Methods

Industrial production of this compound often involves large-scale reactions using similar methods but optimized for higher yields and purity. The reaction conditions are carefully controlled to ensure the efficient conversion of starting materials to the desired product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(trifluoromethyl)benzene-1-sulfonyl fluoride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide or acetonitrile.

    Electrophilic aromatic substitution: Reagents such as bromine or nitric acid can be used under acidic conditions.

Major Products

    Nucleophilic substitution: Products include sulfonamides, sulfonate esters, and sulfonate thioesters.

    Electrophilic aromatic substitution: Products include halogenated or nitrated derivatives of the benzene ring.

Scientific Research Applications

2-Chloro-4-(trifluoromethyl)benzene-1-sulfonyl fluoride is used in various scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-4-(trifluoromethyl)benzene-1-sulfonyl fluoride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl fluoride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of sulfonamide or sulfonate ester linkages. The trifluoromethyl group enhances the electrophilicity of the benzene ring, making it more susceptible to electrophilic aromatic substitution reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-4-(trifluoromethyl)benzene-1-sulfonyl fluoride is unique due to the presence of both the sulfonyl fluoride and trifluoromethyl groups, which impart distinct reactivity and chemical properties. The combination of these functional groups makes it a versatile reagent in organic synthesis and a valuable intermediate in various industrial applications.

Properties

Molecular Formula

C7H3ClF4O2S

Molecular Weight

262.61 g/mol

IUPAC Name

2-chloro-4-(trifluoromethyl)benzenesulfonyl fluoride

InChI

InChI=1S/C7H3ClF4O2S/c8-5-3-4(7(9,10)11)1-2-6(5)15(12,13)14/h1-3H

InChI Key

SABFATYCTZFING-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)Cl)S(=O)(=O)F

Origin of Product

United States

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